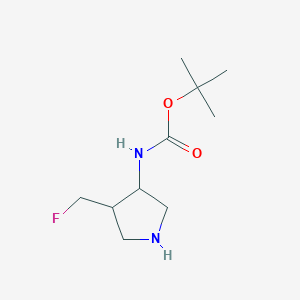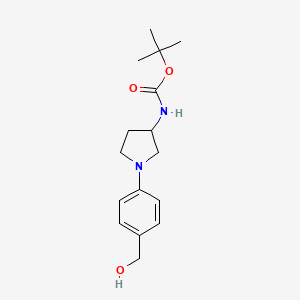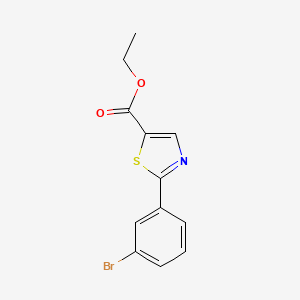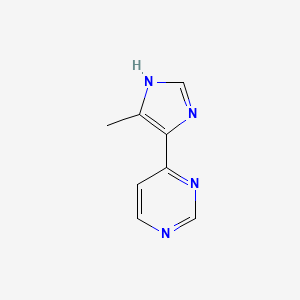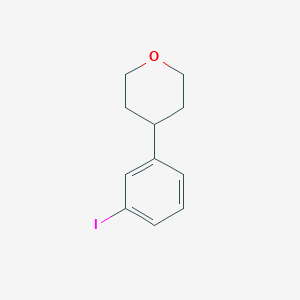
3-(4-Tetrahydropyranyl)iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Tetrahydropyranyl)iodobenzene is an organic compound that features an iodobenzene moiety attached to a tetrahydropyranyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline with hydrochloric acid and sodium nitrite to form a diazonium salt, which is then treated with potassium iodide to produce iodobenzene . The tetrahydropyranyl group can be introduced through a hydroalkoxylation reaction using appropriate catalysts such as platinum or lanthanide triflates .
Industrial Production Methods
Industrial production of 3-(4-Tetrahydropyranyl)iodobenzene may involve large-scale iodination reactions followed by the introduction of the tetrahydropyranyl group using efficient catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(4-Tetrahydropyranyl)iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Sonogashira coupling and Heck reaction.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydroalkoxylation: The tetrahydropyranyl group can be involved in hydroalkoxylation reactions to form cyclic ethers.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts in the presence of a base.
Heck Reaction: Utilizes palladium catalysts and bases such as triethylamine.
Hydroalkoxylation: Catalyzed by platinum or lanthanide triflates under mild conditions.
Major Products Formed
Phenylmagnesium Iodide: Formed in Grignard reactions with magnesium.
Iodobenzene Dichloride: Produced in reactions with chlorine.
科学研究应用
3-(4-Tetrahydropyranyl)iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 3-(4-Tetrahydropyranyl)iodobenzene involves its reactivity as an aryl iodide. The iodine atom can undergo oxidative addition to metal catalysts, facilitating various coupling reactions. The tetrahydropyranyl group provides stability and solubility, enhancing the compound’s reactivity in organic synthesis .
相似化合物的比较
Similar Compounds
Iodobenzene: A simpler aryl iodide without the tetrahydropyranyl group.
Tetrahydropyran: A cyclic ether without the iodobenzene moiety.
Uniqueness
3-(4-Tetrahydropyranyl)iodobenzene is unique due to the combination of the iodobenzene and tetrahydropyranyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and other applications.
属性
分子式 |
C11H13IO |
|---|---|
分子量 |
288.12 g/mol |
IUPAC 名称 |
4-(3-iodophenyl)oxane |
InChI |
InChI=1S/C11H13IO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2 |
InChI 键 |
PNPCNJFCXJJITG-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)
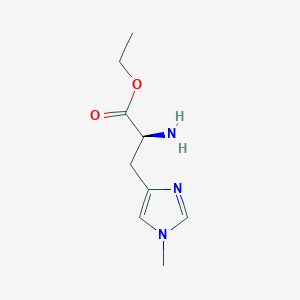



![(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12446850.png)
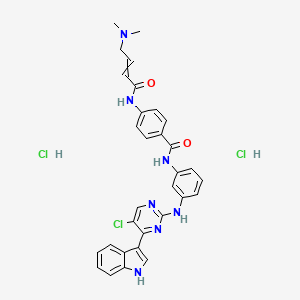
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
![7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12446867.png)
